molecular formula C16H19N5O2 B6072850 N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B6072850
M. Wt: 313.35 g/mol
InChI Key: OFZCLZFWSDCLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ACTC, is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is still being studied. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis through the caspase-dependent pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also inhibits the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a key role in cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is its potential applications in various fields of research. It has shown promising results in the treatment of cancer and neurodegenerative disorders. Another advantage is its ability to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Further research is needed to determine its effectiveness in different types of cancer and its potential side effects. Another future direction is its use in the treatment of neurodegenerative disorders. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. Further research is needed to determine its effectiveness in different types of neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves a series of chemical reactions. The first step is the reaction of 3-acetylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate to form 3-acetylphenylcyclohexanone hydrazone. The second step involves the reaction of 3-acetylphenylcyclohexanone hydrazone with sodium azide in the presence of acetic acid to form N-(3-acetylphenyl)cyclohexanecarboximidoyl azide. The final step involves the reaction of N-(3-acetylphenyl)cyclohexanecarboximidoyl azide with copper(I) bromide in the presence of triphenylphosphine to form this compound.

Scientific Research Applications

N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has shown potential applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also shown potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-12(22)13-6-5-7-14(10-13)18-15(23)16(8-3-2-4-9-16)21-11-17-19-20-21/h5-7,10-11H,2-4,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCLZFWSDCLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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